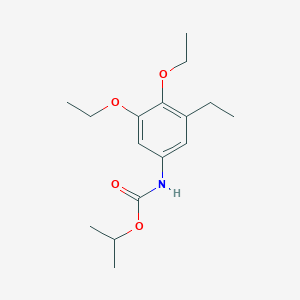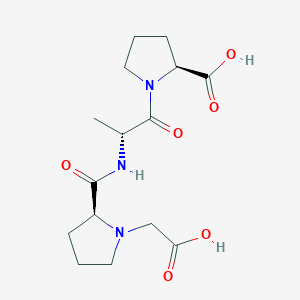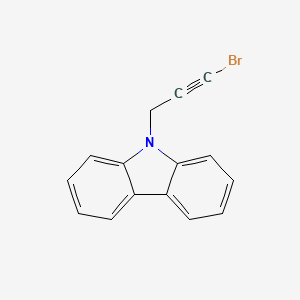
9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The unique structure of this compound, which includes a brominated propargyl group attached to the nitrogen atom of the carbazole ring, imparts specific chemical properties that make it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole typically involves the alkylation of carbazole with 3-bromoprop-2-yn-1-yl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the triple bond in the propargyl group can yield alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of oxides or other oxidized compounds.
Reduction: Formation of alkenes or alkanes.
科学的研究の応用
Chemistry
In chemistry, 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, carbazole derivatives, including this compound, are studied for their potential therapeutic properties. They have shown promise in the development of anticancer, antimicrobial, and anti-inflammatory agents.
Medicine
In medicine, the compound is explored for its potential use in drug discovery and development. Its ability to interact with biological targets makes it a candidate for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism of action of 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The propargyl group can undergo covalent bonding with nucleophilic sites in proteins, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 9-(3-Phenylprop-2-YN-1-YL)-9H-carbazole
- 9-(3-Chloroprop-2-YN-1-YL)-9H-carbazole
- 9-(3-Methylprop-2-YN-1-YL)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(3-Bromoprop-2-YN-1-YL)-9H-carbazole is unique due to the presence of the bromine atom, which imparts specific reactivity and electronic properties. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives. Additionally, the propargyl group provides a site for further functionalization, making it a versatile building block for the development of new materials and pharmaceuticals.
特性
CAS番号 |
81657-54-7 |
|---|---|
分子式 |
C15H10BrN |
分子量 |
284.15 g/mol |
IUPAC名 |
9-(3-bromoprop-2-ynyl)carbazole |
InChI |
InChI=1S/C15H10BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,11H2 |
InChIキー |
SMXBMPHNDNLXDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


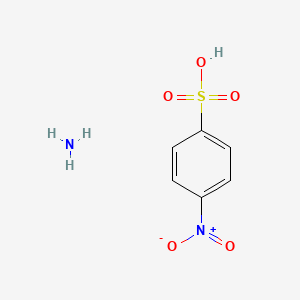
![1-Chloro-2-[(2-chlorophenyl)methyl]-3-methylbenzene](/img/structure/B14420082.png)
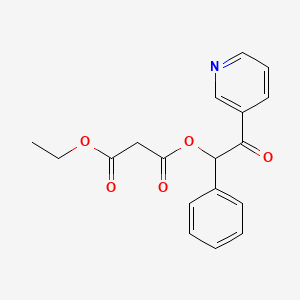
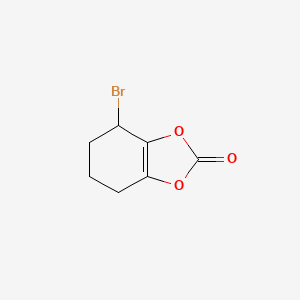




![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)
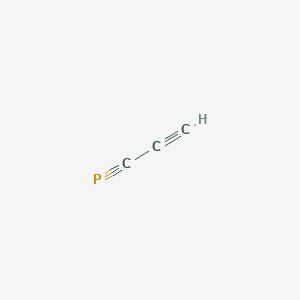

![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
